molecular formula C20H16N6S B287221 3-(5-Methyl-1-phenyl-pyrazol-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-Methyl-1-phenyl-pyrazol-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287221
M. Wt: 372.4 g/mol
InChI Key: VKOHMEJFHRCJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methyl-1-phenyl-pyrazol-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In

Scientific Research Applications

3-(5-Methyl-1-phenyl-pyrazol-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anti-inflammatory and analgesic properties. It has also been found to possess significant anticancer activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1-phenyl-pyrazol-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. The compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
3-(5-Methyl-1-phenyl-pyrazol-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(5-Methyl-1-phenyl-pyrazol-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. The compound has been found to exhibit potent activity against various cancer cell lines with minimal toxicity to normal cells. However, one of the limitations of using this compound is its complex synthesis method, which can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for the research on 3-(5-Methyl-1-phenyl-pyrazol-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the significant directions is to explore its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis method of this compound to make it more accessible for large-scale production.
Conclusion
In conclusion, 3-(5-Methyl-1-phenyl-pyrazol-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with significant potential applications in various scientific research fields. The compound exhibits potent anti-inflammatory, analgesic, and anticancer properties. Although the synthesis method of this compound is complex, its high potency and selectivity make it a promising candidate for drug development. Further research is needed to explore its potential applications and optimize its synthesis method.

Synthesis Methods

The synthesis of 3-(5-Methyl-1-phenyl-pyrazol-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 5-methyl-1-phenyl-pyrazole-4-carboxylic acid hydrazide with p-tolyl isothiocyanate in the presence of triethylamine to obtain the intermediate compound. The intermediate compound is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to obtain the final compound.

properties

Product Name

3-(5-Methyl-1-phenyl-pyrazol-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

IUPAC Name

6-(4-methylphenyl)-3-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6S/c1-13-8-10-15(11-9-13)19-24-26-18(22-23-20(26)27-19)17-12-21-25(14(17)2)16-6-4-3-5-7-16/h3-12H,1-2H3

InChI Key

VKOHMEJFHRCJNG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(N(N=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(N(N=C4)C5=CC=CC=C5)C

Origin of Product

United States

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